molecular formula C30H32N2O6 B1277690 Boc-4-(Fmoc-aminomethyl)-D-phenylalanine CAS No. 215302-77-5

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

Cat. No. B1277690
M. Wt: 516.6 g/mol
InChI Key: LGZKNNBERXWTJP-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research on Boc-4-(Fmoc-aminomethyl)-D-phenylalanine focuses on the synthesis and application of phenylalanine derivatives with specific modifications at the 4-position of the aromatic ring. These modifications are designed to alter the electronic and steric properties of the amino acid, which can be crucial for the development of peptides with desired biological activities .

Synthesis Analysis

The synthesis of phenylalanine derivatives, including those similar to Boc-4-(Fmoc-aminomethyl)-D-phenylalanine, has been achieved through various methods. One approach utilized Pd-catalyzed directed C-H dimethylation of picolinamide derivatives, which allowed for the introduction of methyl groups at the 2 and 6 positions of the phenyl ring, as well as the addition of various functionalities at the 4-position . Another method described the synthesis of Fmoc-protected 4-phosphonomethylphenylalanine derivatives, which were then resolved enzymatically to separate the L and D isomers . Additionally, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives with Boc or Fmoc protection has been reported, indicating the versatility of synthetic approaches for such amino acids .

Molecular Structure Analysis

The molecular structure of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is characterized by the presence of protective groups, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are commonly used in solid-phase peptide synthesis to protect the amino and carboxyl groups, respectively. The modifications at the 4-position of the phenyl ring are critical as they can significantly influence the molecule's interaction with other biomolecules and its overall biological function .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these phenylalanine derivatives typically include protection/deprotection steps, C-H activation, and the introduction of various substituents at the 4-position. For instance, the dimethylation reaction is facilitated by a Pd-catalyzed process, while the introduction of phosphonomethyl and phosphono(difluoromethyl) groups involves different synthetic routes . These reactions are essential for creating amino acids with specific properties for use in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine derivatives are influenced by the protective groups and the substituents at the 4-position. The presence of Boc and Fmoc groups makes these amino acids suitable for solid-phase peptide synthesis, as they can be selectively removed under mild conditions without affecting the peptide chain . The introduction of electron-withdrawing or electron-donating groups, as well as bulky substituents, can alter the acidity/basicity, solubility, and overall reactivity of the amino acid, which is crucial for its incorporation into peptides with specific structural and functional attributes .

Scientific Research Applications

Native Chemical Ligation at Phenylalanine

  • Native chemical ligation, a technique used in peptide synthesis, can be successfully performed at phenylalanine residues. A study demonstrated this by synthesizing erythro-N-Boc-β-mercapto-l-phenylalanine and utilizing it in native chemical ligation (Crich & Banerjee, 2007).

Synthesis of Phosphotyrosyl Peptide Analogues

  • Boc-4-(Fmoc-aminomethyl)-D-phenylalanine derivatives were used in the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine, important for creating nonhydrolyzable phosphotyrosyl peptide analogues (Burke et al., 1993).

Synthesis of Modified Phenylalanine Derivatives

  • Research has led to the synthesis of a small library of NH-Boc- or NH-Fmoc-protected l-phenylalanines with diverse functionalities at position 4. This process allows for altering the electronic and steric properties of the resulting amino acid derivatives (Illuminati et al., 2022).

Biotinylation of Amino Acids

  • Boc-4-(Fmoc-aminomethyl)-D-phenylalanine was utilized in a method for the preparation of biotinylated amino acids, offering potential applications in the field of biochemical research (Feng et al., 2010).

Synthesis of Pseudopeptide Building Blocks

  • The compound has been used in the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which serve as building blocks for pseudopeptide synthesis, demonstrating its versatility in creating complex molecular structures (Pascal et al., 2000).

Solid-Phase Peptide Synthesis

  • Boc-4-(Fmoc-aminomethyl)-D-phenylalanine plays a crucial role in solid-phase peptide synthesis (SPPS), as evidenced by its use in various studies to protect the α-amino function in SPPS strategies (Nandhini et al., 2022).

properties

IUPAC Name

(2R)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZKNNBERXWTJP-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.